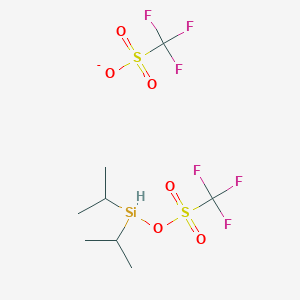
Di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its high reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)silyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of di(propan-2-yl)silyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Di(propan-2-yl)silyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used to introduce the TIPS group into organic molecules, replacing a hydrogen atom or another functional group
Protection Reactions: It serves as a protecting group for primary amines and alcohols, preventing them from reacting under certain conditions
Common Reagents and Conditions
Reagents: Common reagents used with di(propan-2-yl)silyl trifluoromethanesulfonate include bases like pyridine, triethylamine, and solvents such as chloroform and ethyl acetate
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis. .
Major Products
The major products formed from reactions involving di(propan-2-yl)silyl trifluoromethanesulfonate include TIPS-protected amines and alcohols, as well as silyloxy acetylenes and benzothiopyran-4-ones .
Aplicaciones Científicas De Investigación
Di(propan-2-yl)silyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in the protection of biomolecules, such as amino acids and nucleotides, during chemical synthesis
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry: Di(propan-2-yl)silyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of di(propan-2-yl)silyl trifluoromethanesulfonate involves the formation of a stable silyl ether linkage. The compound reacts with nucleophiles, such as alcohols and amines, to form TIPS-protected derivatives. This protection prevents the nucleophiles from participating in further reactions, allowing for selective transformations in multi-step synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethylisopropylsilyl trifluoromethanesulfonate: Similar in structure and reactivity, used for similar protection reactions.
Triisopropylsilyl trifluoromethanesulfonate: Another closely related compound with similar applications in organic synthesis.
Uniqueness
Di(propan-2-yl)silyl trifluoromethanesulfonate is unique due to its high reactivity and efficiency in introducing the TIPS group. Its stability under various reaction conditions makes it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H15F6O6S2Si- |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
di(propan-2-yl)silyl trifluoromethanesulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H15F3O3SSi.CHF3O3S/c1-5(2)15(6(3)4)13-14(11,12)7(8,9)10;2-1(3,4)8(5,6)7/h5-6,15H,1-4H3;(H,5,6,7)/p-1 |
Clave InChI |
OWKIOPWNNGRRNX-UHFFFAOYSA-M |
SMILES canónico |
CC(C)[SiH](C(C)C)OS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile](/img/structure/B14109862.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/structure/B14109866.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B14109873.png)
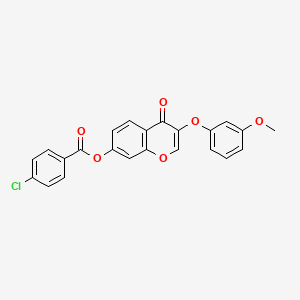
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14109882.png)
![2-[3-(Diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109884.png)
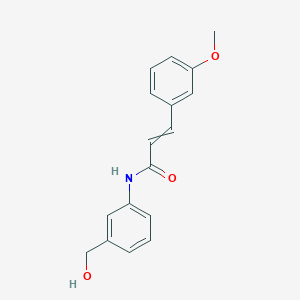
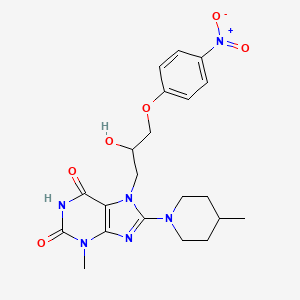
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109929.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109937.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)
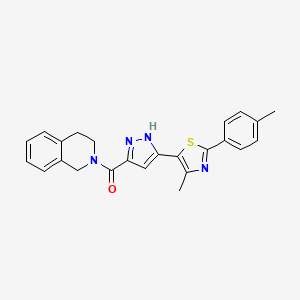
![3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109949.png)
![3-(2-methoxyphenyl)-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109951.png)
